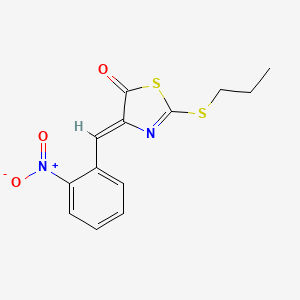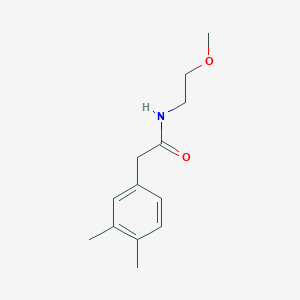
4-(2-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Vue d'ensemble
Description
"4-(2-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one" belongs to the class of thiazolidinone derivatives, a group known for their versatile biological activities and potential in pharmaceutical chemistry. The compound's structure incorporates a thiazolone core, a nitrobenzylidene moiety, and a propylthio group, contributing to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of related thiazolidinone derivatives often involves the Knoevenagel condensation reaction, starting from suitable precursors such as amino-thiazoles and nitrobenzaldehydes. These reactions are typically facilitated by conventional or microwave methods, leading to various derivatives with significant antibacterial, antifungal, and antitubercular activities (Samadhiya et al., 2014).
Molecular Structure Analysis
Detailed structural analyses, including FT-IR, NMR spectroscopy, and density functional theory (DFT) calculations, are utilized to characterize the molecular structure of thiazolidinone derivatives. Hirshfeld surface analysis and DFT/TD-DFT calculations provide insights into the molecular interactions and electronic properties of these compounds, helping to understand their chemical behavior and reactivity (Djafri et al., 2020).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A series of thiazolidinone derivatives, including those related to the core structure of 4-(2-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds show promise in treating infections caused by various bacteria and Mycobacterium tuberculosis, underscoring their potential in developing new therapeutic agents (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).
Supramolecular Self-Assembly
Research into thioxothiazolidinone derivatives, which share a structural resemblance with the compound of interest, reveals their capacity for supramolecular self-assembly driven by hydrogen bonding and π-hole interactions. These findings indicate the potential of such compounds in creating highly ordered molecular assemblies, which could have applications in nanotechnology and materials science (Andleeb, Khan, Bauzá, Tahir, Simpson, Hameed, & Frontera, 2017).
Spectroscopic Characterization and Molecular Docking Studies
Spectral characterization and computational studies on related thiazolidinone derivatives have provided insights into their molecular structures and interactions with biological targets. These studies offer a foundation for understanding the molecular basis of their biological activities and for designing more effective drugs (Djafri, Perveen, Benhalima, Khelloul, Rahmani, Djafri, Chouaih, Kanoun, & Goumri‐Said, 2020).
Fluorescent Probes for Enzyme Assays
The development of fluorescent probes based on the nitrobenzylidene moiety offers improved sensitivity for enzyme assays, such as those for acetylcholinesterase and butyrylcholinesterase. This advancement highlights the potential of these compounds in biochemical research and drug discovery (Maeda, Matsuno, Ushida, Katayama, Saeki, & Itoh, 2005).
Antimicrobial Activity
Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives for their antimicrobial properties. These compounds have shown significant activity against a range of bacterial and fungal strains, suggesting their potential as antimicrobial agents (Deep, Jain, Sharma, Mittal, Phogat, & Malhotra, 2014).
Propriétés
IUPAC Name |
(4Z)-4-[(2-nitrophenyl)methylidene]-2-propylsulfanyl-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S2/c1-2-7-19-13-14-10(12(16)20-13)8-9-5-3-4-6-11(9)15(17)18/h3-6,8H,2,7H2,1H3/b10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBNPETYUMYZJP-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=N/C(=C\C2=CC=CC=C2[N+](=O)[O-])/C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(2-nitrophenyl)methylidene]-2-propylsulfanyl-1,3-thiazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4584186.png)
![3-[4-(2-methylphenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B4584189.png)
![2-[(3-chloro-9H-carbazol-9-yl)methyl]phenyl benzoate](/img/structure/B4584204.png)
![4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4584208.png)
![3-[5-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride](/img/structure/B4584220.png)
![2,5-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B4584233.png)
![4-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}morpholine](/img/structure/B4584239.png)
![2-{[3-(4-methoxyphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4584245.png)
![3-bromo-4-methoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4584255.png)


![N~2~-[(dimethylamino)sulfonyl]-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-phenylglycinamide](/img/structure/B4584282.png)
![1-({1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4584290.png)
